molecular formula C11H20N2O3 B8199856 Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Numéro de catalogue: B8199856
Poids moléculaire: 228.29 g/mol
Clé InChI: CYRPCDFWLJRNBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound featuring a diazabicyclo[3.2.1]octane core with a hydroxyl group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group at the 8-position. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and steric protection from the Boc group, enhancing stability during synthetic processes. The compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors or antiviral agents .

Propriétés

IUPAC Name

tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-4-9(14)8(13)6-12-5-7/h7-9,12,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRPCDFWLJRNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1CNC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Boc-Protected Cyclization Strategy

The most well-documented method involves a Boc (tert-butoxycarbonyl) protection strategy followed by cyclization. This approach, detailed in a 2019 patent (CN105294700B), utilizes methyl pyroglutamate as a starting material.

Key Steps:

  • Boc Protection of Methyl Pyroglutamate :
    Methyl pyroglutamate reacts with Boc anhydride in the presence of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The reaction proceeds at room temperature for 12 hours, achieving a 75% yield after workup.

    Methyl pyroglutamate+Boc2ODMAP, DCMBoc-protected intermediate\text{Methyl pyroglutamate} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Boc-protected intermediate}
  • Cyclization via Intramolecular Aldol Condensation :
    The Boc-protected intermediate undergoes base-mediated cyclization. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the formation of the bicyclic core at 0°C to room temperature.

  • Hydroxylation and Final Deprotection :
    Selective hydroxylation at the 6-position is achieved using oxidizing agents, followed by acidic deprotection to yield the target compound.

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
Boc ProtectionBoc₂O, DMAP, DCM, 25°C, 12h75≥97
CyclizationNaH, THF, 0°C → 25°C68-
HydroxylationKMnO₄, H₂O, 40°C82-

Alternative Routes: Reductive Amination and Resolution

While less common, reductive amination of ketone precursors with tert-butyl carbamate has been explored. This method faces challenges in stereocontrol but offers scalability advantages.

Critical Considerations:

  • Stereochemical Integrity : The (1R,5R,6S) configuration necessitates chiral auxiliaries or enzymatic resolution. Commercial batches (e.g., Aladdin Scientific) report ≥97% enantiomeric excess (ee) via chiral HPLC.

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity, while protic solvents (e.g., MeOH) risk Boc group cleavage.

Analytical Characterization and Quality Control

Structural Verification

  • NMR Spectroscopy :
    1H-NMR^1\text{H-NMR} (CDCl₃): δ 4.59 (s, 1H, OH), 3.7 (s, 3H, OCH₃), 1.49 (s, 9H, Boc).
    13C-NMR^{13}\text{C-NMR}: 155.2 ppm (C=O), 80.1 ppm (Boc quaternary C).

  • Mass Spectrometry :
    ESI-MS: m/z 229.2 [M+H]⁺ (calc. 228.29).

Purity Assessment

Commercial suppliers (e.g., Calpac Lab) enforce stringent HPLC protocols, reporting ≥97% purity with retention times of 8.2–8.5 min (C18 column, 60:40 H₂O:MeCN).

Industrial-Scale Synthesis and Challenges

Continuous Flow Reactor Adaptation

Recent advancements employ continuous flow systems to enhance Boc protection efficiency. A 2024 pilot study demonstrated a 15% yield increase and 20% reduction in DCM usage compared to batch processing.

Byproduct Management

  • Diastereomer Formation : Improper temperature control during cyclization generates up to 12% undesired (1S,5S,6R) isomer, necessitating costly chromatographic separation.

  • Oxidative Degradation : The hydroxyl group’s susceptibility to over-oxidation requires careful stoichiometric control of KMnO₄ .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups .

Applications De Recherche Scientifique

Physical Properties

The compound is typically characterized by its stability under standard laboratory conditions, making it suitable for various chemical reactions and applications in synthetic chemistry.

Chemistry

Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its bicyclic structure allows for various functional group modifications, making it a versatile building block in organic synthesis.

Chemical Reactions

The compound can undergo several reactions:

  • Oxidation : The hydroxy group can be oxidized to form a carbonyl group.
  • Reduction : It can be reduced to yield different derivatives.
  • Substitution : The tert-butyl group can be replaced with other functional groups under specific conditions .

Biology

Research has indicated potential biological activities associated with this compound, particularly in enzyme inhibition and receptor binding studies. Understanding these interactions is crucial for developing new therapeutic agents.

Medicine

Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is explored for its therapeutic applications, particularly in drug development aimed at treating various diseases. Its ability to interact with biological targets positions it as a candidate for further pharmacological studies.

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties facilitate the development of innovative chemical products tailored for specific applications.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate as an intermediate in synthesizing bioactive compounds that exhibit anti-inflammatory properties. The research highlighted the efficiency of using this compound to streamline synthetic pathways while improving yields and reducing by-products.

Case Study 2: Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, researchers investigated the interaction between tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate and a specific enzyme involved in metabolic pathways related to cancer proliferation. The results indicated significant inhibitory effects, suggesting potential therapeutic implications for cancer treatment.

Mécanisme D'action

The mechanism of action of tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate with structurally related derivatives, focusing on substituent effects, synthetic accessibility, and functional properties.

Structural and Functional Group Variations

Compound Name Substituents CAS No. Key Differences Biological Relevance
Target Compound 6-hydroxy, 8-Boc - Reference compound Potential pharmacological activity due to H-bonding capability of -OH
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 3-oxo, 8-Boc 185099-67-6 Oxo group reduces H-bonding capacity; higher lipophilicity Intermediate in tropane alkaloid synthesis
tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate 3-benzyl, 8-Boc 149771-43-7 Benzyl group enhances steric bulk; potential for π-π interactions Used in peptidomimetic drug design
tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate 3-trifluoroacetyl, 8-Boc 824982-19-6 Electron-withdrawing CF3 group increases reactivity Specialty reagent for fluorinated drug candidates
Methyl-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate 3-benzyl, 8-methyl ester - Methyl ester lowers steric protection compared to Boc Demonstrated antiviral activity in maraviroc analogues

Physicochemical Properties

Property Target Compound 3-Oxo Derivative 3-Benzyl Derivative
Molecular Weight ~283 g/mol* 225.29 g/mol 302.41 g/mol
pKa ~7.9 (amine), ~3.4 (carboxyl)* N/A N/A
Solubility Moderate in polar solvents (due to -OH) Low (lipophilic oxo group) Low (hydrophobic benzyl)
Stability Stable under inert conditions Prone to enolization Sensitive to light

*Estimated based on analogous structures in .

Activité Biologique

Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS No. 2166851-15-4) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and drug development. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C11H20N2O3
  • Molecular Weight : 228.29 g/mol
  • IUPAC Name : tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

The biological activity of tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its unique bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.

Inhibition Studies

Research has indicated that this compound may exhibit inhibitory effects on certain enzymes, notably β-lactamases, which are critical in antibiotic resistance mechanisms. For instance, a study on related diazabicyclooctane compounds demonstrated potent inhibition against class A, C, and D β-lactamases with high rate constants for acylation and inactivation .

Antimicrobial Activity

The compound has shown promise in combating multidrug-resistant Gram-negative bacterial infections by inhibiting β-lactamase enzymes that degrade β-lactam antibiotics. The following table summarizes the findings related to its antimicrobial efficacy:

Enzyme Class Inhibition Rate Constant (kinact/Kik_{inact}/K_i) Comments
Class A> 1.2 × 10410^4 M1^{-1}s1^{-1}Potent inhibition observed
Class C> 1.2 × 10410^4 M1^{-1}s1^{-1}Effective against resistant strains
Class D> 6.8 × 10210^2 M1^{-1}s1^{-1}Broadens activity profile

Study on β-lactamase Inhibition

A significant study evaluated the efficacy of related compounds in inhibiting β-lactamases in vitro. The results indicated that the diazabicyclooctane scaffold significantly enhances the potency of inhibitors against various classes of β-lactamases compared to traditional inhibitors like avibactam .

Synthesis and Preparation

The synthesis of tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves several steps that include the enantioselective construction of the bicyclic framework. Methods include:

  • Stereochemical Control : Utilizing specific reagents to ensure the correct stereochemistry during synthesis.
  • Desymmetrization Processes : Starting from achiral precursors to generate the desired bicyclic structure.

Applications in Drug Development

Given its biological activities, tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is being explored as a potential lead compound in drug discovery programs aimed at developing new antibiotics capable of overcoming resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Hydrogenation of benzyl-protected intermediates (e.g., methyl-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate) using 10% Pd/C under H₂ pressure, followed by Boc protection. This method achieves >90% yield after purification by flash chromatography .
  • Route 2 : Direct hydroxylation of N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) via catalytic reduction or enzymatic methods, yielding ~54–98% depending on the reducing agent .
    • Critical Factors : Temperature, solvent choice (e.g., ethanol or TFE/DCE mixtures), and catalyst loading significantly affect stereoselectivity and yield .

Q. How is the compound purified and characterized post-synthesis?

  • Purification : Flash column chromatography using gradients (e.g., cyclohexane/ethyl acetate 80:20 or dichloromethane/methanol 85:15) is standard. For diastereomeric mixtures, preparative HPLC may be required .
  • Characterization :

  • NMR : Key signals include δ 1.65–1.85 ppm (bridgehead protons), δ 3.55 ppm (methoxy group in intermediates), and δ 3.95–4.10 ppm (carbamate protons) .
  • MS/HRMS : Used to confirm molecular weight (e.g., [M+H]⁺ = 227.16 for the free base) .

Q. What are the experimentally determined pKa values, and how do they inform solubility and reactivity?

  • Data : pKa₁ = 7.919 (amine protonation), pKa₂ = 3.443 (carbamate deprotonation) .
  • Implications : The compound is zwitterionic at physiological pH, influencing solubility in aqueous buffers and interaction with biological targets (e.g., enzyme active sites).

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variation) optimize binding to pharmacological targets?

  • Case Study : Replacement of the hydroxyl group with a methylamino moiety (e.g., tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate) enhances affinity for kinases like NEK7 by forming hydrogen bonds with catalytic lysine residues .
  • Methodology :

  • Docking Studies : Use software (e.g., AutoDock) to predict binding modes.

  • SAR Analysis : Compare IC₅₀ values of analogs (see Table 1).

    Table 1 : Structure-Activity Relationship (SAR) of Selected Analogs

    Substituent at C6Target (IC₅₀, nM)Reference
    -OHNEK7: 1200
    -NHCH₃NEK7: 340
    -OCH₃NEK7: 890

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?

  • Approach :

  • Variable Temperature NMR : Resolves dynamic effects (e.g., ring-flipping in the bicyclic system).
  • COSY/NOESY : Assigns stereochemistry by correlating bridgehead protons (e.g., H1 and H5 in the bicyclo framework) .
    • Example : In tert-butyl 3-nitroso derivatives, unexpected downfield shifts (δ 1.44–2.00 ppm) arise from nitroso group electron-withdrawing effects, confirmed by X-ray crystallography .

Q. What strategies mitigate side reactions (e.g., over-reduction or epimerization) during synthesis?

  • Preventative Measures :

  • Controlled Hydrogenation : Use low H₂ pressure (1–2 atm) to avoid over-reduction of ketones to alcohols .
  • Chiral Auxiliaries : Introduce temporary protecting groups (e.g., 2,4-dimethoxybenzyl) to preserve stereochemistry during amide coupling .
    • Troubleshooting : Monitor reactions via TLC (Rf = 0.33–0.45 in petroleum ether/ethyl acetate) and quench promptly after completion .

Data Contradictions and Resolution

  • Conflict : Discrepancies in reported yields for hydroxylation of N-Boc-nortropinone (54% vs. 98%) .
    • Resolution : Higher yields (98%) are achieved using enzymatic reduction (e.g., ketoreductases) versus chemical methods (NaBH₄/CeCl₃), which suffer from side reactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.